![molecular formula C19H18N6O B10974265 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974265.png)
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid: Another pyrazole derivative with similar structural features.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar pyrazole and pyrimidine moieties
Uniqueness
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-12-5-4-6-14(9-12)22-19(26)16-10-18-20-8-7-17(25(18)23-16)15-11-21-24(3)13(15)2/h4-11H,1-3H3,(H,22,26) |
InChI Key |
HOYUKMBLFSQQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.